1-Phenyl-4-(sulfinylamino)oxybenzene

Description

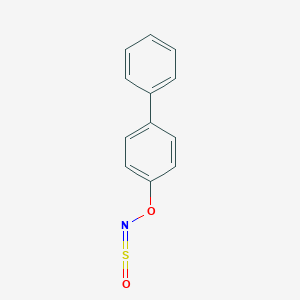

1-Phenyl-4-(sulfinylamino)oxybenzene (CAS: 2488525-05-7) is a sulfur-containing aromatic compound with the molecular formula C₁₂H₉NO₂S and a molecular weight of 231.27 g/mol . Structurally, it features a biphenyl system: a phenyl group at position 1 and a sulfinylamino oxy group (–OS(NH)–) at position 4. This configuration introduces unique steric and electronic properties, distinguishing it from simpler monosubstituted benzene derivatives. The compound is synthesized with ≥95.0% purity (HPLC) and is primarily utilized in organic synthesis research, particularly in cyclization and substitution reactions .

Properties

IUPAC Name |

1-phenyl-4-(sulfinylamino)oxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2S/c14-16-13-15-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVAAJVNTFIUXFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)ON=S=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Phenyl-4-(sulfinylamino)oxybenzene can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction, where a suitable nucleophile reacts with an aryl halide under specific conditions . Another approach is the electrochemical synthesis, which involves the anodic oxidation of 2-aminodiphenylamine in a water/ethanol mixture in the presence of sulfinic acids as nucleophiles . Industrial production methods may vary, but they typically involve optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents.

Chemical Reactions Analysis

1-Phenyl-4-(sulfinylamino)oxybenzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Phenyl-4-(sulfinylamino)oxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-4-(sulfinylamino)oxybenzene involves its interaction with molecular targets through its sulfinylamino group. This group can participate in various chemical reactions, such as nucleophilic substitution and oxidation, which can modify the compound’s structure and activity. The specific pathways and molecular targets depend on the context of its application, such as its use in drug development or material synthesis .

Comparison with Similar Compounds

Key Observations :

- Ethyl and ethoxy substituents reduce steric hindrance, favoring nucleophilic substitution reactions, whereas the biphenyl system may hinder such pathways .

Reactivity in Cyclization Reactions

This compound shares reactivity trends with other sulfinylamino compounds. In cyclization studies, sulfinylamino groups act as intermediates but require specific reaction conditions. For example:

- Base Sensitivity: Cyclization of open-chain sulfinylamino compounds (e.g., analogues [29] and [30] in ) failed with hindered bases like potassium tert-butoxide but succeeded with sodium hydride, indicating that base strength and steric accessibility are critical .

- Steric Effects: The biphenyl group in this compound may further impede cyclization compared to smaller substituents, necessitating optimized reaction protocols .

Functional Group Comparisons

- Sulfinylamino (–S(NH)–) vs. Sulfonyl (–SO₂–): Compounds like 1-chloro-4-(phenylsulfonyl)benzene (Sulphenone, CAS: N/A) feature sulfonyl groups, which are more electron-withdrawing and oxidation-resistant than sulfinylamino groups. This makes sulfonyl derivatives more stable but less reactive in nucleophilic substitutions .

- Pentafluorosulfanyl (–SF₅): 1-Methoxy-4-(pentafluorosulfanyl)benzene (CAS: 852469-75-1) contains a highly electronegative –SF₅ group, conferring extreme chemical inertness and thermal stability—properties absent in sulfinylamino compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.